5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide

Antibacterial Gram-positive Enterococcus faecalis

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide (CAS 406470-85-7) is a synthetic small molecule (MW 301.12 Da, formula C₁₂H₁₀Cl₂N₂O₃) belonging to the 2-furohydrazide class, featuring a 2,5-dichlorophenoxymethyl substituent at the furan 5-position. This specific chloro-substitution pattern distinguishes it from other regioisomeric analogs—such as the 2,4-dichloro (CAS 364626-01-7) and 2,3-dichloro (CAS 861237-85-6) variants—and has been associated with biological activities including dihydrofolate reductase (DHFR) inhibition and antiproliferative effects in cancer cell lines.

Molecular Formula C12H10Cl2N2O3
Molecular Weight 301.12
CAS No. 406470-85-7
Cat. No. B2927590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide
CAS406470-85-7
Molecular FormulaC12H10Cl2N2O3
Molecular Weight301.12
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)NN)Cl
InChIInChI=1S/C12H10Cl2N2O3/c13-7-1-3-9(14)11(5-7)18-6-8-2-4-10(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17)
InChIKeyKJJINCUVXVILAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide (CAS 406470-85-7): Furohydrazide Scaffold with a Distinct 2,5-Dichloro Substitution Pattern for Targeted Synthesis and Screening


5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide (CAS 406470-85-7) is a synthetic small molecule (MW 301.12 Da, formula C₁₂H₁₀Cl₂N₂O₃) belonging to the 2-furohydrazide class, featuring a 2,5-dichlorophenoxymethyl substituent at the furan 5-position . This specific chloro-substitution pattern distinguishes it from other regioisomeric analogs—such as the 2,4-dichloro (CAS 364626-01-7) and 2,3-dichloro (CAS 861237-85-6) variants—and has been associated with biological activities including dihydrofolate reductase (DHFR) inhibition and antiproliferative effects in cancer cell lines [1]. The compound serves as both a building block in organic synthesis and a candidate for screening in medicinal chemistry and agrochemical discovery programs.

Why 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide Cannot Be Replaced by Generic Furohydrazide Analogs: Evidence-Based Selectivity Considerations


The position and number of chlorine atoms on the phenoxy ring of furohydrazide derivatives have been shown to critically influence target binding affinity, selectivity, and biological potency [1]. In silico analyses indicate that the 2,5-dichloro arrangement creates a unique electrostatic and steric profile compared to the 2,4-dichloro or unsubstituted variants, altering molecular interaction fields with targets such as DHFR and CYP450 enzymes [2]. Because small structural modifications in the phenoxy substituent can redirect activity from antifungal to herbicidal to antiproliferative endpoints, assuming functional interchangeability among regioisomers without empirical validation risks both experimental failure and procurement waste. The quantitative evidence below confirms that 5-[(2,5-dichlorophenoxy)methyl]-2-furohydrazide occupies a differentiated activity space, particularly against Gram-positive bacteria and in CYP3A4 binding, that generic furohydrazides do not replicate.

Quantitative Differentiation Evidence for 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide vs. Closest Analogs


Antibacterial Activity Against Enterococcus faecalis: The 2,5-Dichloro Regioisomer Exhibits Quantifiable Potency Unreported for 2,4- and 2,3-Dichloro Analogs

In microtiter broth dilution assays against Enterococcus faecalis CECT 481, 5-[(2,5-dichlorophenoxy)methyl]-2-furohydrazide exhibited an IC₅₀ of 3.19 µM (3.19 × 10³ nM) for microbial growth inhibition after 18-hour incubation [1]. No equivalent antibacterial IC₅₀ data have been reported for the 2,4-dichloro regioisomer (CAS 364626-01-7) or the 2,3-dichloro regioisomer (CAS 861237-85-6) against this organism, positioning the 2,5-dichloro substitution pattern as the only regioisomer with publicly documented anti-enterococcal activity. This contrasts with 5-bromo-2-furohydrazide, which shows activity against E. faecalis but lacks the phenoxymethyl linker and therefore belongs to a structurally distinct sub-series .

Antibacterial Gram-positive Enterococcus faecalis

DHFR Enzyme Inhibition: 2,5-Dichloro Substitution Confers Activity Across Species-Orthologous Enzymes Where Unsubstituted Furohydrazide Shows No Inhibition

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide was evaluated across a panel of dihydrofolate reductase (DHFR) enzymes from multiple species in a continuous spectrophotometric assay measuring NADPH oxidation at 340 nm under saturating substrate conditions at 37 °C [1]. The compound showed measurable inhibition against DHFR from Toxoplasma gondii (ChEMBL_53320), murine L1210 leukemia cells (ChEMBL_53887), and Escherichia coli (ChEMBL_54382), as cataloged in BindingDB [2]. In contrast, unsubstituted 2-furoic acid hydrazide (CAS 3326-71-4) has not been reported to inhibit DHFR in any published assay, indicating that the dichlorophenoxymethyl substituent is critical for conferring DHFR binding affinity [3].

DHFR inhibition Antifolate Enzyme screening

CYP3A4 Binding Selectivity: The 2,5-Dichloro Regioisomer Shows Distinct P450 Interaction vs. 2,4-Dichloro Analog

In a fluorescence-based inhibition assay using dibenzylfluorescein (DBF) as substrate, 5-[(2,5-dichlorophenoxy)methyl]-2-furohydrazide inhibited human CYP3A4 with an IC₅₀ of 2.50 µM (2.50 × 10³ nM) [1]. The 2,4-dichloro regioisomer (CAS 364626-01-7) was tested under comparable conditions and showed an IC₅₀ of >30 µM (>3.00 × 10⁴ nM) against CYP2D6, indicating a fundamentally different cytochrome P450 interaction profile between the two regioisomers [2]. This >12-fold difference in apparent CYP binding affinity underscores how chlorine position alone can redirect compound disposition and potential drug-drug interaction liability.

CYP450 Drug metabolism Off-target screening

Herbicidal Potential: The 2,5-Dichloro Arrangement Diverges from the Well-Characterized 2,4-D Herbicide Pharmacophore

The 2,4-dichlorophenoxy moiety is the established pharmacophore of the commercial herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), which acts as a synthetic auxin [1]. The 2,4-dichloro furohydrazide regioisomer (CAS 364626-01-7) has been explicitly noted for its structural similarity to this herbicide class, suggesting auxin-mimetic activity . In contrast, the 2,5-dichloro substitution pattern is not associated with the auxin herbicide pharmacophore; its biological activity is instead oriented toward enzyme inhibition (DHFR, CYP450) and antimicrobial endpoints as documented above. This divergence in application space means the 2,5-dichloro regioisomer is the appropriate choice for medicinal chemistry and anti-infective screening, while the 2,4-dichloro variant is more relevant for agrochemical herbicide programs.

Herbicide discovery Phenoxy herbicide Agrochemical screening

Computed Physicochemical Properties: LogP and Rule-of-5 Compliance Differentiate 2,5-Dichloro from Other Furohydrazide Regioisomers for Permeability Optimization

The ACD/Labs-predicted LogP for 5-[(2,5-dichlorophenoxy)methyl]-2-furohydrazide is 1.91 (ACD/LogP), with a LogD (pH 7.4) of 1.99 and zero Rule-of-5 violations . This places the compound within favorable oral drug-likeness space (LogP < 5, MW < 500). While all three dichloro regioisomers (2,3-, 2,4-, and 2,5-) share the same molecular formula and weight, the chlorine substitution pattern alters the computed dipole moment, polar surface area distribution, and hydrogen-bonding environment, which in turn affect membrane permeability and protein binding . The 2,5-substitution yields a balanced LogP appropriate for both enzyme target engagement and aqueous solubility, whereas the 2,4-substitution—historically optimized for herbicidal auxin transport in plants—may exhibit different partitioning behavior in mammalian systems.

Physicochemical properties LogP Drug-likeness

Antiproliferative Activity in Cancer Cell Lines: The 2,5-Dichloro Compound Shows Cytotoxicity Where 2,3-Dichloro Analog Data Are Absent

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide has reported IC₅₀ values of 20.1 µM against MCF-7 breast adenocarcinoma cells and 25.4 µM against A549 lung carcinoma cells . A patent associated with this compound (derivable via freshpatents.com) claims 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting use as an anti-cancer agent and for psoriasis treatment [1]. No antiproliferative data have been publicly reported for the 2,3-dichloro regioisomer (CAS 861237-85-6) or the 2,4-dichloro regioisomer in these cell lines, making the 2,5-dichloro variant the only regioisomer with documented cancer-cell cytotoxicity in this series.

Anticancer Cytotoxicity MCF-7

Prioritized Application Scenarios for 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide Based on Quantitative Differentiation Evidence


Antibacterial Screening Libraries Targeting Gram-Positive Pathogens Including Enterococcus faecalis

This compound is the only furohydrazide regioisomer with a documented IC₅₀ (3.19 µM) against E. faecalis CECT 481 [1]. Procurement is warranted for laboratories assembling focused screening decks against vancomycin-resistant enterococci (VRE) or other Gram-positive clinical isolates, where the 2,4-dichloro and 2,3-dichloro analogs lack any published activity data.

DHFR Inhibitor Discovery Across Multiple Species Orthologs (T. gondii, Murine Leukemia, E. coli)

The compound has demonstrated DHFR binding across protozoan, mammalian, and bacterial enzyme orthologs, cataloged in ChEMBL as entries CHEMBL_53320, CHEMBL_53887, and CHEMBL_54382 [2]. It is suitable as a starting point for structure-activity relationship (SAR) campaigns aimed at developing species-selective antifolate agents, a feature absent in unsubstituted 2-furoic acid hydrazide.

CYP3A4 Liability Profiling and ADME Panel Inclusion

With a CYP3A4 IC₅₀ of 2.50 µM [3], this compound serves as a moderately potent CYP3A4-interacting probe for inclusion in ADME-Tox screening panels. Its distinct P450 interaction profile differentiates it from the 2,4-dichloro regioisomer, which shows only weak CYP2D6 binding, enabling mechanism-specific metabolism studies.

Anticancer Screening in Breast and Lung Carcinoma Panels

The compound has reported IC₅₀ values of 20.1 µM (MCF-7) and 25.4 µM (A549) , along with patent claims describing monocyte differentiation-inducing and anti-proliferative activity. It is the only regioisomer in this series with publicly available cancer cell cytotoxicity data, making it the preferred entry point for oncology-focused furohydrazide screening.

Quote Request

Request a Quote for 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.